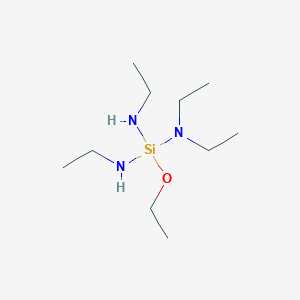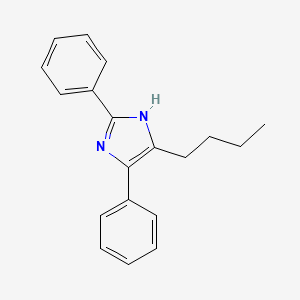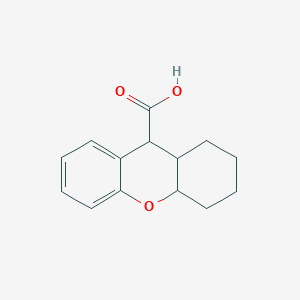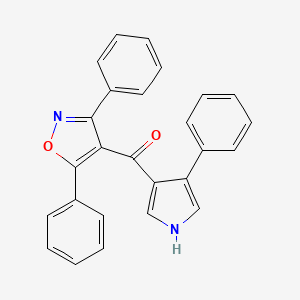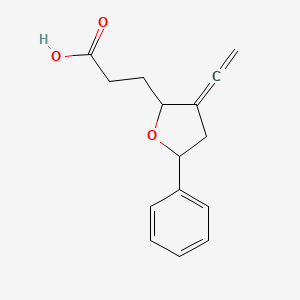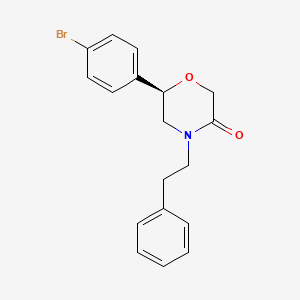
(6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one: is a synthetic organic compound that belongs to the class of morpholinones This compound is characterized by the presence of a bromophenyl group and a phenylethyl group attached to a morpholinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one typically involves the following steps:
Formation of the Morpholinone Ring: The morpholinone ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Analogs: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with different substituents on the aromatic ring.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a catalyst or catalyst precursor in various chemical reactions.
Biology:
Biological Probes: Utilized as a probe to study biological processes and interactions.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine:
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent for various diseases.
Industry:
Material Science: Application in the development of new materials with unique properties.
Chemical Manufacturing: Used in the production of specialty chemicals.
作用機序
The mechanism of action of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one involves its interaction with specific molecular targets. These targets may include:
Receptors: Binding to specific receptors to modulate their activity.
Enzymes: Inhibition or activation of enzymes involved in various biochemical pathways.
Signaling Pathways: Modulation of signaling pathways to exert its effects.
類似化合物との比較
(6r)-6-(4-Chlorophenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a chlorophenyl group instead of a bromophenyl group.
(6r)-6-(4-Fluorophenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a fluorophenyl group instead of a bromophenyl group.
(6r)-6-(4-Methylphenyl)-4-(2-phenylethyl)morpholin-3-one: Similar structure with a methylphenyl group instead of a bromophenyl group.
Uniqueness:
Bromophenyl Group: The presence of the bromophenyl group imparts unique chemical and physical properties to the compound.
Reactivity: The bromophenyl group may influence the reactivity and interaction of the compound with various molecular targets.
This detailed article provides a comprehensive overview of (6r)-6-(4-Bromophenyl)-4-(2-phenylethyl)morpholin-3-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
920801-94-1 |
|---|---|
分子式 |
C18H18BrNO2 |
分子量 |
360.2 g/mol |
IUPAC名 |
(6R)-6-(4-bromophenyl)-4-(2-phenylethyl)morpholin-3-one |
InChI |
InChI=1S/C18H18BrNO2/c19-16-8-6-15(7-9-16)17-12-20(18(21)13-22-17)11-10-14-4-2-1-3-5-14/h1-9,17H,10-13H2/t17-/m0/s1 |
InChIキー |
SHISLEWMJGSRKX-KRWDZBQOSA-N |
異性体SMILES |
C1[C@H](OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
正規SMILES |
C1C(OCC(=O)N1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


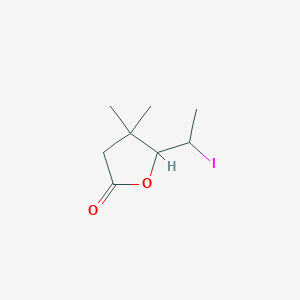
![3-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B14192686.png)
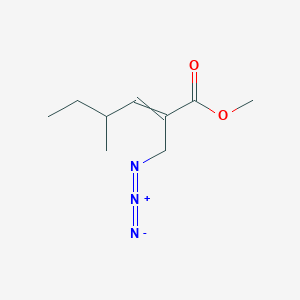
![Propanamide, 2-[[(phenylamino)carbonyl]oxy]-N-propyl-](/img/structure/B14192697.png)
![N-[3-(Benzyloxy)prop-1-en-2-yl]cyclohexanamine](/img/structure/B14192702.png)
![[3-(Nonadec-1-ene-1-sulfonyl)prop-2-EN-1-YL]benzene](/img/structure/B14192709.png)
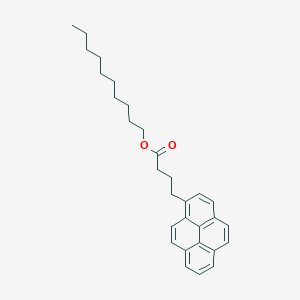
![D-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-L-serine](/img/structure/B14192711.png)
